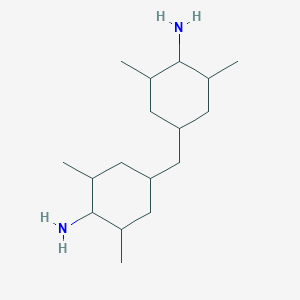

Bis-(4-amino-3,5-dimethylcyclohexyl)methane

Description

Properties

IUPAC Name |

4-[(4-amino-3,5-dimethylcyclohexyl)methyl]-2,6-dimethylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34N2/c1-10-5-14(6-11(2)16(10)18)9-15-7-12(3)17(19)13(4)8-15/h10-17H,5-9,18-19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHCBFGGESJQAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1N)C)CC2CC(C(C(C2)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20539044 | |

| Record name | 4,4'-Methylenebis(2,6-dimethylcyclohexan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65962-45-0 | |

| Record name | 4,4′-Methylenebis[2,6-dimethylcyclohexanamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65962-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',5,5'-Tetramethyl-4,4'-diaminodicyclohexylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065962450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Methylenebis(2,6-dimethylcyclohexan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methanediylbis(2,6-dimethylcyclohexanamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.162.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Catalysts

-

Catalyst Selection : Palladium on carbon (Pd/C) is the preferred catalyst due to its high activity and selectivity for ketone-to-amine reduction. Alternative catalysts, such as Raney nickel, have been explored but show lower efficiency in preventing over-reduction or side reactions.

-

Pressure and Temperature : Optimal hydrogenation occurs at pressures of 50–100 bar and temperatures of 80–120°C. Elevated pressures ensure complete conversion, while controlled temperatures mitigate degradation.

-

Solvent Systems : Methanol or ethanol solvents are commonly used to enhance catalyst dispersion and reactant solubility.

Table 1: Hydrogenation Parameters and Yields

| Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd/C (5%) | 80 | 100 | 92 |

| Raney Ni | 100 | 120 | 78 |

Reductive Amination Approaches

Reductive amination offers an alternative route, particularly for laboratories lacking high-pressure hydrogenation infrastructure. This method involves reacting 4,4’-methylenebis(2,6-dimethylcyclohexanone) with ammonia or ammonium acetate in the presence of a reducing agent.

Key Reagents and Mechanisms

-

Reducing Agents : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with transition metal catalysts.

-

Ammonia Source : Anhydrous ammonia or ammonium salts facilitate imine intermediate formation, which is subsequently reduced to the amine.

Table 2: Reductive Amination Efficiency

| Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| NaBH3CN | THF | 24 | 85 |

| H2 (Pd/C) | Methanol | 12 | 88 |

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors and optimized catalyst recovery systems are employed to meet these demands.

Process Optimization

-

Continuous Hydrogenation : Fixed-bed reactors with Pd/C catalysts enable uninterrupted production, achieving throughputs of 500–1,000 kg/day.

-

Byproduct Management : Unreacted ketones and catalyst residues are removed via vacuum distillation, ensuring >99% purity in the final product.

Table 3: Industrial Process Metrics

| Metric | Value |

|---|---|

| Production Capacity | 800 kg/day |

| Catalyst Reuse Cycles | 15–20 |

| Energy Consumption | 120 kWh/kg |

Purification and Isolation Techniques

Post-synthesis purification is critical for achieving pharmaceutical- or polymer-grade BADC.

Crystallization and Distillation

-

Solvent Crystallization : Ethanol-water mixtures (3:1 v/v) precipitate BADC with 95% recovery.

-

Vacuum Distillation : High-purity BADC (≥99.5%) is obtained by fractional distillation under reduced pressure (0.1–0.5 mbar).

Comparative Analysis of Synthesis Routes

Table 4: Method Comparison

| Method | Advantages | Limitations |

|---|---|---|

| Catalytic Hydrogenation | High yield, scalable | Requires high-pressure equipment |

| Reductive Amination | Mild conditions, no H2 infrastructure | Lower yields, costly reagents |

Catalytic hydrogenation remains the dominant method due to its balance of efficiency and scalability. Reductive amination is reserved for small-scale applications where hydrogenation infrastructure is unavailable.

Chemical Reactions Analysis

Types of Reactions

Bis-(4-amino-3,5-dimethylcyclohexyl)methane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: It can be reduced to form secondary amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

BAM serves as a building block in the synthesis of polymers and complex organic molecules. Its unique cycloaliphatic structure allows for the creation of high-performance materials.

Polymer Production

- Polyamides and Polyurethanes : BAM is used in the production of polyamides and polyurethanes, which are essential in creating durable and flexible materials.

- Curing Agents : It acts as a curing agent for epoxy resins, enhancing their mechanical properties and resistance to environmental factors.

Biological Applications

Research indicates that BAM has potential uses in drug delivery systems and as a component in biomaterials.

Drug Delivery Systems

- BAM can enhance the stability and bioavailability of therapeutic agents, making it a candidate for advanced drug delivery formulations.

Biomaterials

- The compound's biocompatibility makes it suitable for use in medical devices and tissue engineering applications.

Industrial Applications

In industrial settings, BAM is utilized for its unique properties that contribute to the production of high-performance materials.

High-Performance Coatings

- BAM-containing epoxy formulations are known for their low volatility, low odor, and rapid curing properties, making them ideal for coatings that require high durability and resistance to harsh conditions.

Case Study 1: Epoxy Resin Formulations

A study demonstrated that BAM significantly improved the mechanical properties of epoxy resin formulations. The incorporation of BAM resulted in enhanced hardness and reduced brittleness, making it suitable for applications requiring high resistance to impact and wear .

Case Study 2: Drug Delivery Systems

Research investigating BAM's role in drug delivery systems found that formulations containing BAM exhibited improved stability and release profiles compared to traditional carriers. This study highlights BAM's potential in enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of Bis-(4-amino-3,5-dimethylcyclohexyl)methane involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and ionic interactions with other molecules, influencing their reactivity and stability. The compound can also participate in catalytic processes, acting as a ligand or a catalyst itself in certain reactions.

Comparison with Similar Compounds

Bis(4-amino-cyclohexyl)methane (C₁₃H₂₆N₂)

- Structure : Lacks methyl groups at the 3- and 5-positions on the cyclohexyl rings.

- Properties :

- Applications : Used in polyamides, dyes, and as a diisocyanate precursor .

However, the dimethylated derivative may offer improved thermal resistance due to increased molecular rigidity.

Aromatic Analogs: α,α-Bis(4-amino-3,5-dimethylphenyl)methane Derivatives

Examples include BAFM, BATFM, and BAPM ():

- Structure: Feature aromatic phenyl rings with 4-amino-3,5-dimethyl substituents.

- Properties :

- Applications: Key monomers in advanced polymers for electronics and aerospace.

Comparison : The cyclohexyl-based compound lacks aromatic conjugation, which may reduce optical properties but enhance chemical resistance. The alicyclic structure could also lower dielectric constants, making it suitable for insulation materials.

M-DIPA [Bis-(4-amino-3,5-diisopropylphenyl)methane]

- Structure : Contains bulkier isopropyl groups instead of methyl substituents.

- Properties :

- Applications : Epoxy curing agent in high-performance composites .

Comparison : The larger isopropyl groups in M-DIPA increase steric hindrance, slowing reaction kinetics but improving mechanical properties in cured resins. In contrast, the dimethylated cyclohexyl variant may balance reactivity and rigidity for industrial polyurethanes.

Bisindole and Trisindole Alkaloids

Examples: 1,1,3-tris(3-indolyl)butane (491) and related compounds ().

- Structure : Bi- or tricyclic indole motifs.

- Properties :

- Applications : Drug discovery leads.

Comparison: While structurally distinct, these compounds highlight how branching (bis- vs. tris-) and heterocyclic systems dictate functionality. Bis-(4-amino-3,5-dimethylcyclohexyl)methane’s industrial applications contrast with the biological focus of bisindoles.

Data Table: Key Properties of Compared Compounds

Biological Activity

Bis-(4-amino-3,5-dimethylcyclohexyl)methane (BADC) is a compound of interest due to its potential applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of BADC, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

BADC is a diamine characterized by two 4-amino-3,5-dimethylcyclohexyl groups attached to a central methane carbon. This unique structure contributes to its biological activity and interaction with various biological targets.

Pharmacological Effects

Research indicates that BADC exhibits several pharmacological properties:

- Anticancer Activity : BADC has shown promise in inhibiting the growth of certain cancer cell lines. In vitro studies demonstrated that BADC can induce apoptosis in human cancer cells by activating caspase pathways, leading to programmed cell death .

- Anti-inflammatory Properties : BADC has been evaluated for its anti-inflammatory effects. Studies suggest that it can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent .

- Neuroprotective Effects : Preliminary research suggests that BADC may have neuroprotective properties. In animal models of neurodegeneration, BADC administration resulted in improved cognitive function and reduced neuronal loss .

The biological activity of BADC can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : BADC may inhibit specific enzymes involved in cancer cell proliferation and inflammation. For example, it has been shown to inhibit matrix metalloproteinases (MMPs), which play a role in tumor metastasis .

- Modulation of Signaling Pathways : BADC appears to modulate key signaling pathways such as the NF-kB pathway, which is crucial in inflammatory responses and cancer progression .

Case Study 1: Anticancer Efficacy

A study conducted on various human cancer cell lines demonstrated that BADC effectively inhibited cell proliferation. The IC50 values were determined for different cell types, revealing a dose-dependent response. The compound was particularly effective against breast and colon cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HT-29 (Colon) | 12 |

| HeLa (Cervical) | 20 |

Case Study 2: Anti-inflammatory Activity

In an experimental model of acute inflammation induced by lipopolysaccharide (LPS), BADC significantly reduced edema formation and cytokine levels compared to control groups. The results indicated a promising therapeutic potential for inflammatory diseases.

| Treatment Group | Edema Reduction (%) | TNF-α Levels (pg/mL) |

|---|---|---|

| Control | 0 | 150 |

| BADC (10 mg/kg) | 45 | 80 |

| BADC (20 mg/kg) | 60 | 50 |

Toxicological Considerations

While the biological activity of BADC is promising, it is essential to consider its safety profile. Preliminary toxicity studies indicate that at therapeutic doses, BADC does not exhibit significant adverse effects; however, further investigations are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the recommended synthetic routes for Bis-(4-amino-3,5-dimethylcyclohexyl)methane in laboratory settings?

The compound is typically synthesized via catalytic hydrogenation of its aromatic precursor, 4-nitro-3,5-dimethylcyclohexylmethane, under high-pressure hydrogen gas (10–50 bar) using palladium or platinum catalysts. Post-reduction, purification is achieved through recrystallization in non-polar solvents like hexane or ethyl acetate. This method aligns with its primary application as a precursor for diisocyanates in polyurethane synthesis .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For confirming stereochemistry and amine functionality.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% is typical for research-grade samples).

- Mass Spectrometry (MS) : For molecular weight verification (theoretical m/z = 210.36) . Environmental analysis standards, such as those for Bis-(4-aminophenyl)methane, suggest HPLC with UV detection at 254 nm is optimal for trace impurity detection .

Q. What environmental persistence data exist for this compound, and how are these values determined?

The compound exhibits low environmental persistence, with hydrolysis as its primary degradation pathway. Experimental half-life (t₁/₂) in water is ~7–14 days under neutral pH. Adsorption coefficients (Koc = 120–150 L/kg) indicate moderate mobility in soil. These values are derived from OECD 301B (ready biodegradability) and EPA 835.1220 (hydrolysis) protocols .

Advanced Research Questions

Q. How can computational models reconcile discrepancies between predicted and observed degradation rates of this compound in aquatic systems?

Discrepancies often arise from unaccounted variables such as:

- pH-dependent hydrolysis : The compound degrades faster under acidic conditions (pH < 5).

- Microbial activity : Biofilms in natural water systems may accelerate degradation compared to sterile lab conditions. Researchers should use quantitative structure-activity relationship (QSAR) models parameterized with site-specific data (e.g., temperature, microbial biomass) to improve predictions .

Q. What experimental strategies optimize the compound’s integration into thermally stable polyimide films?

Key methodologies include:

- Copolymerization : Incorporating fluorinated monomers (e.g., 6FDA dianhydride) to enhance thermal stability (>400°C).

- Cross-linking : Using epoxy-functionalized derivatives to improve mechanical strength.

- Additive engineering : Blending with silica nanoparticles (5–10 wt%) to reduce thermal expansion coefficients. These approaches are adapted from polyimide modification studies with structurally analogous diamines .

Q. How should researchers address conflicting ecotoxicity data for this compound in freshwater ecosystems?

Discrepancies in toxicity thresholds (e.g., PNEC = 68 µg/L vs. higher values in some studies) may stem from:

- Test organism sensitivity : Daphnia magna assays often yield lower PNEC than algae-based tests.

- Exposure duration : Acute vs. chronic studies (OECD 202 vs. OECD 211). Mitigation involves standardizing test protocols across species and validating results with mesocosm experiments .

Methodological Notes

- Stereochemical Analysis : X-ray crystallography or NOESY NMR is critical for confirming the cis/trans configuration of cyclohexyl rings, which impacts polymer crystallinity .

- Safety Protocols : Follow GHS guidelines (GHS06, GHS08) for handling flammable liquids and toxic vapors. Use fume hoods and avoid aerosol formation during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.